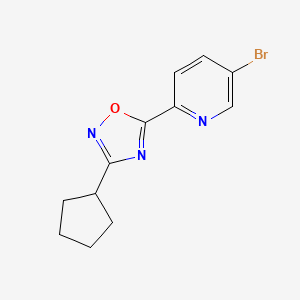![molecular formula C18H24N4O B7440259 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile](/img/structure/B7440259.png)
3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound, also known as AZD-9291, belongs to the class of third-generation epidermal growth factor receptor (EGFR) inhibitors and has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mechanism of Action
The mechanism of action of 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile involves the inhibition of EGFR tyrosine kinase activity. This compound selectively binds to the mutant forms of EGFR, which are commonly found in NSCLC patients, and inhibits their activity. This leads to the inhibition of downstream signaling pathways, which are responsible for cell proliferation and survival. As a result, tumor growth is inhibited, and cancer cells undergo apoptosis.
Biochemical and Physiological Effects:
3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has demonstrated potent anti-tumor activity, with a high degree of selectivity for mutant forms of EGFR. In addition, it has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile in lab experiments include its potent anti-tumor activity and high degree of selectivity for mutant forms of EGFR. In addition, this compound has a favorable safety profile, which makes it an attractive candidate for further development. However, the limitations of using this compound in lab experiments include its complex synthesis method, which may limit its availability, and its high cost, which may make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the research and development of 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile. These include the evaluation of its potential applications in other types of cancer, such as breast cancer and colorectal cancer. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials. Finally, the development of more efficient and cost-effective synthesis methods may increase the availability and accessibility of this compound for further research.
Synthesis Methods
The synthesis of 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile involves several steps, including the preparation of intermediate compounds. The synthesis starts with the reaction of 4-(dimethylamino)benzaldehyde with 3-chloro-2-nitrobenzoic acid, which results in the formation of 3-(4-(dimethylamino)benzylidene)-2-nitrobenzoic acid. This intermediate compound is then reduced to 3-(4-(dimethylamino)benzylidene)-2-aminobenzoic acid, which is further reacted with 1-(azetidin-1-yl)piperidine-4-carboxylic acid to form 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile.
Scientific Research Applications
3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile has been extensively studied for its potential applications in the treatment of NSCLC. It works by selectively inhibiting the mutant forms of EGFR, which are commonly found in NSCLC patients. This compound has shown significant anti-tumor activity in preclinical studies and has been evaluated in clinical trials. In addition, 3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile has also been investigated for its potential applications in other types of cancer, such as breast cancer and colorectal cancer.
properties
IUPAC Name |
3-[4-(azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-20(2)17-11-14(13-19)10-15(12-17)18(23)22-8-4-16(5-9-22)21-6-3-7-21/h10-12,16H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNWGYHBICPRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclohexen-1-yl)-N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]acetamide](/img/structure/B7440180.png)



![7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide](/img/structure/B7440224.png)

![N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7440234.png)


![1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)
